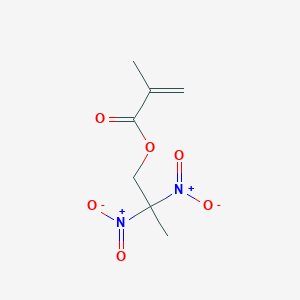
2,2-Dinitropropyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dinitropropyl methacrylate is a useful research compound. Its molecular formula is C7H10N2O6 and its molecular weight is 218.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Energetic Materials
1.1 Role in Propellants and Explosives
2,2-Dinitropropyl methacrylate is primarily utilized as an energetic binder in the formulation of insensitive munitions (IM). These materials are designed to minimize the risk of accidental detonation while maintaining performance under extreme conditions. The compound's unique chemical structure allows it to enhance the mechanical properties of explosive formulations while providing energy content necessary for effective performance.
- Properties : The polymerization of this compound leads to materials with improved thermal stability compared to conventional binders like poly(glycidyl nitrate) and poly(3-nitratomethyl-3-methyloxetane) . This stability is crucial for applications where temperature fluctuations can occur.
- Case Study : Research has shown that copolymers containing this compound exhibit superior mechanical strength and energy content compared to traditional formulations . For instance, the synthesis of a copolymer using 2,2-dinitropropyl acrylate and 2,2-dinitrobutyl acrylate has demonstrated enhanced performance characteristics suitable for high-performance explosives .
Polymer Chemistry
2.1 Free Radical Polymerization
The polymerization kinetics of this compound have been extensively studied using free radical polymerization techniques. The compound can be polymerized effectively in the presence of initiators such as 2,2′-azobisisobutyronitrile (AIBN), which facilitates the formation of polymers with desirable properties for various applications.
- Kinetics Analysis : Studies indicate that the presence of substituents on the acrylyl double bond affects the polymerization rate. Specifically, it has been observed that the reactivity decreases with increasing steric hindrance . This finding is critical for optimizing polymer synthesis processes.
- Applications in Coatings : The resulting polymers from this compound can be utilized in coatings that require specific mechanical and thermal properties. Their application extends to protective coatings in military and aerospace industries where durability and resistance to environmental factors are paramount.
Summary of Properties and Applications
| Property/Feature | Description |
|---|---|
| Chemical Structure | Contains nitro groups enhancing energy content |
| Thermal Stability | Improved compared to traditional binders |
| Mechanical Strength | Enhanced through copolymerization |
| Polymerization Method | Free radical polymerization with specific initiators |
| Applications | Energetic binders for explosives; coatings |
Propiedades
Número CAS |
17977-13-8 |
|---|---|
Fórmula molecular |
C7H10N2O6 |
Peso molecular |
218.16 g/mol |
Nombre IUPAC |
2,2-dinitropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10N2O6/c1-5(2)6(10)15-4-7(3,8(11)12)9(13)14/h1,4H2,2-3H3 |
Clave InChI |
QTIMQTTZBLVHIH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
17977-13-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















